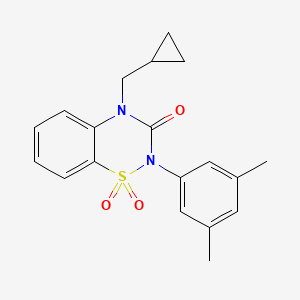

4-(cyclopropylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

4-(Cyclopropylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a cyclopropylmethyl group at the 4-position and a 3,5-dimethylphenyl substituent at the 2-position.

Properties

IUPAC Name |

4-(cyclopropylmethyl)-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-9-14(2)11-16(10-13)21-19(22)20(12-15-7-8-15)17-5-3-4-6-18(17)25(21,23)24/h3-6,9-11,15H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZINSWJZHQGCMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzothiadiazine derivatives, emphasizing substituent effects and key properties derived from the evidence:

Key Observations:

Substituent Effects on Lipophilicity (logP):

- The cyclopropylmethyl group in the target compound likely confers moderate lipophilicity, intermediate between the more lipophilic chlorophenylmethyl (logP 5.85 in K261-2248 ) and the polar methoxyphenyl derivatives .

- Cyclobutylmethyl analogs (e.g., ) may exhibit higher logP due to increased alkyl chain length and steric bulk.

Solubility (logSw):

- Chlorophenyl-substituted compounds (e.g., K261-2248) show poor aqueous solubility (logSw -5.84), typical of highly lipophilic structures .

- Methoxy or heterocyclic groups (e.g., pyrido-pyrimidinyl in ) enhance solubility by introducing polar or hydrogen-bonding motifs.

Bioavailability and Drug-Likeness:

- highlights that compounds with lower topological polar surface area (TPSA) and synthetic accessibility scores (SAS) exhibit better bioavailability . Methoxy-substituted derivatives (e.g., ) may align with these trends due to balanced logP and polarity.

Synthetic Strategies:

- Synthesis of benzothiadiazine derivatives often involves condensation of substituted aldehydes with amine precursors (e.g., triazole derivatives in ). Substituent reactivity (e.g., electron-withdrawing chlorine vs. electron-donating methoxy groups) influences reaction conditions and yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.